PF-477736 - 952021-60-2

PF-477736

Catalog Number: EVT-279303
CAS Number: 952021-60-2
Molecular Formula: C22H25N7O2
Molecular Weight: 419.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-477736 is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1). [, , , , , , , , , , , , , , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, , , ] Upon DNA damage, CHK1 is activated and initiates cell cycle arrest, providing time for DNA repair. [, , , , , , , , , , , , , , ] PF-477736 inhibits CHK1, thereby abrogating the DNA damage-induced cell cycle arrest and sensitizing cells to DNA-damaging agents. [, , , , , , , , , , , , , , ] This mechanism makes PF-477736 a valuable tool in cancer research, particularly in exploring its potential as a chemosensitizer in combination with radiotherapy and chemotherapy. [, , , , , , , , , , , , , , ]

Mechanism of Action

PF-477736 primarily acts by inhibiting CHK1, a key regulator of the S and G2 cell cycle checkpoints activated in response to DNA damage. [, , , , , , , , , , , , , , ] By inhibiting CHK1, PF-477736 abrogates the DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to progress through the cell cycle prematurely. [, , , , , , , , , , , , , , ] This leads to an accumulation of DNA damage and ultimately results in enhanced cell death, particularly when combined with DNA-damaging agents like radiation or chemotherapy. [, , , , , , , , , , , , , , ] Studies have shown that PF-477736 can also inhibit homologous recombination repair (HRR), a crucial DNA repair pathway, further enhancing its chemosensitizing effects. [, ]

Applications
  • Chemosensitization and Radiosensitization: PF-477736 has been shown to enhance the cytotoxic effects of various chemotherapeutic agents, such as gemcitabine and cisplatin, and ionizing radiation. [, , , , , , , , , , , , , , ] This synergistic effect is particularly pronounced in cancer cells with defects in DNA repair pathways, such as BRCA1/2 mutations. [, ]

  • Overcoming Drug Resistance: PF-477736 has shown promise in overcoming resistance to PARP inhibitors, a class of drugs effective in treating cancers with HR defects. [] This is achieved by inducing an HRD phenotype in cancer cells, making them susceptible to PARP inhibitors. []

  • Tumor Growth Inhibition: Preclinical studies have demonstrated that PF-477736, in combination with other therapeutic agents, can effectively inhibit tumor growth in various cancer models, including pancreatic ductal adenocarcinoma, neuroblastoma, and triple-negative breast cancer. [, , , , , ]

  • Investigating DNA Damage Response: Due to its specific inhibitory action on CHK1, PF-477736 is a valuable tool for studying the intricacies of the DNA damage response pathway. [, , , , , ]

  • Imaging Cell Cycle Checkpoints: PF-477736 has been used in conjunction with imaging techniques like FLT-PET to monitor the induction and inhibition of cell cycle checkpoints in vivo. []

Future Directions
  • Clinical Trials: While PF-477736 has shown great promise in preclinical studies, further investigation through clinical trials is crucial to evaluate its efficacy and safety in humans. [, ]

  • Biomarker Development: Identifying predictive biomarkers for PF-477736 sensitivity, such as pChk1 (S296) expression levels, will be essential for selecting patients who are most likely to benefit from this therapy. [, ]

  • Combination Therapies: Further exploration of PF-477736 in combination with other targeted therapies and immunotherapies may lead to even more effective treatment strategies for various cancers. [, ]

  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying resistance to PF-477736 will be crucial for developing strategies to circumvent or overcome resistance and improve its therapeutic efficacy. [, ]

Rucaparib

  • Compound Description: Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. It is used clinically for the treatment of ovarian and other cancers with defects in homologous recombination repair (HRR). [, , , , ]
  • Relevance: Rucaparib is frequently investigated in combination with PF-477736 to enhance the efficacy of PARP inhibition. Studies demonstrate that PF-477736, by inhibiting CHK1 and subsequently HRR, can sensitize HRR-proficient cells to rucaparib, leading to synthetic lethality. [, , , , ]

AZD7762

  • Compound Description: AZD7762 is a potent, selective, and orally bioavailable small-molecule inhibitor of both CHK1 and CHK2 kinases. Like PF-477736, it disrupts cell cycle checkpoints and enhances the cytotoxicity of DNA-damaging agents. [, , ]
  • Relevance: AZD7762 shares a similar mechanism of action with PF-477736, both targeting checkpoint kinases. While PF-477736 primarily inhibits CHK1, AZD7762 inhibits both CHK1 and CHK2. This difference might lead to distinct efficacy and toxicity profiles. [, , ]

VE-821 (Atraparib)

  • Compound Description: VE-821, also known as atraparib, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related protein (ATR) kinase, another key regulator of the DNA damage response. [, , ]
  • Relevance: Similar to PF-477736, VE-821 targets the DNA damage response pathway but at a different point. Combining VE-821 with PF-477736 could potentially lead to synergistic effects by inhibiting both CHK1 and ATR, leading to a more comprehensive disruption of the DNA damage response and enhanced cell death. [, , ]

Ku55933

  • Compound Description: Ku55933 is a specific inhibitor of the ataxia telangiectasia mutated (ATM) kinase, a crucial component of the DNA damage response pathway that gets activated upon DNA double-strand breaks. []
  • Relevance: Ku55933 complements the action of PF-477736 by inhibiting ATM, another critical kinase in the DNA damage response pathway. Co-treatment with PF-477736 and Ku55933 has been shown to overcome resistance to CHK1 inhibition and induce cell death in neuroblastoma cells. []

NU7441

  • Compound Description: NU7441 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in the non-homologous end joining DNA repair pathway. []
  • Relevance: Similar to PF-477736, NU7441 targets the DNA damage response, but it focuses on a different repair pathway. Combining PF-477736 with NU7441 can disrupt both the checkpoint activation and the DNA repair process, potentially leading to enhanced cell death in cancer cells. []

MK-1775

  • Compound Description: MK-1775 is a potent and selective small-molecule inhibitor of WEE1 kinase, a tyrosine kinase that regulates cell cycle progression, particularly the entry into mitosis. [, , ]
  • Relevance: MK-1775 and PF-477736 both interfere with cell cycle regulation, albeit through different targets. Combining both inhibitors could potentially enhance the disruption of cell cycle checkpoints and augment the cytotoxic effects of DNA-damaging agents. [, , ]

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog chemotherapeutic agent that disrupts DNA replication. It is used to treat various cancers, including pancreatic, lung, and bladder cancers. [, , ]
  • Relevance: Gemcitabine is frequently used in combination with PF-477736 in preclinical studies. The rationale behind this combination is that PF-477736 abrogates the G2/M checkpoint induced by gemcitabine, thereby forcing cells with DNA damage to enter mitosis prematurely and undergo cell death. [, , ]

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms crosslinks in DNA, leading to cell cycle arrest and apoptosis. It is widely used to treat a variety of cancers. [, ]
  • Relevance: PF-477736 has been investigated in combination with cisplatin to enhance its cytotoxic effects. Inhibiting CHK1 with PF-477736 can sensitize cancer cells to cisplatin-induced DNA damage and enhance cell death. [, ]

Staurosporine

  • Compound Description: Staurosporine is a potent, non-selective inhibitor of protein kinases, including LIMK1. It has been widely used as a tool in biochemical research but has limited therapeutic applications due to its broad-spectrum activity and toxicity. []

V158411

  • Compound Description: V158411 is a novel small-molecule inhibitor of CHK1 currently under investigation for its anticancer potential. Similar to PF-477736, it acts by abrogating cell cycle checkpoints and promoting apoptosis in cancer cells. [, ]
  • Relevance: V158411 shares a similar mechanism of action with PF-477736, both targeting and inhibiting CHK1. They both demonstrate potent anti-tumor activity against triple-negative breast cancer and ovarian cancer cells, suggesting shared therapeutic potential in these cancer types. [, ]

Properties

CAS Number

952021-60-2

Product Name

PF-477736

IUPAC Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide

Molecular Formula

C22H25N7O2

Molecular Weight

419.48

InChI

InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1

InChI Key

NDEXUOWTGYUVGA-LJQANCHMSA-N

SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2

Solubility

Soluble in DMSO

Synonyms

PF-00477736; PF 00477736; PF00477736; PF-477736; PF 477736; PF477736;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.